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Compound of Interest

Compound Name: Selenocystine

Cat. No.: B1681614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and key physicochemical properties of selenocystine. It includes detailed

experimental protocols for its synthesis and characterization, and a visualization of its place

within metabolic pathways.

Chemical Structure
Selenocystine is an amino acid with the chemical formula (HO₂CCH(NH₂)CH₂Se)₂.[1] It is the

oxidized dimer of selenocysteine, the 21st proteinogenic amino acid, where two selenocysteine

monomers are linked by a diselenide bond (-Se-Se-).[1][2] This diselenide bridge is analogous

to the disulfide bridge found in the amino acid cystine. Structurally, selenocystine belongs to

the class of organic compounds known as alpha-amino acids, where the amino group is

attached to the carbon atom immediately adjacent to the carboxylate group.[3]

The selenium-selenium bond in selenocystine is a key feature, with a length of 2.321 Å, which

is approximately 14% longer than the disulfide bond in its sulfur-containing counterpart, cystine

(2.040 Å).[1] Due to the high reactivity and susceptibility to air oxidation of the selenol group (-

SeH) in selenocysteine, selenium is often stored and handled in the more stable, oxidized

selenocystine form.[2][3]
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Like most amino acids, selenocystine is chiral. The molecule contains two stereocenters at

the α-carbon of each monomeric unit. This gives rise to three possible stereoisomers:

L-Selenocystine ((2R,2'R)-3,3'-diselanediylbis(2-aminopropanoic acid)): This is the most

common enantiomer found in biological systems.[3]

D-Selenocystine ((2S,2'S)-3,3'-diselanediylbis(2-aminopropanoic acid)): The enantiomer of

the L-form.

meso-Selenocystine ((2R,2'S)-3,3'-diselanediylbis(2-aminopropanoic acid)): An achiral

diastereomer containing both an R and an S center.

The absolute configuration at the α-carbon is designated as 'R' in the Cahn-Ingold-Prelog (CIP)

system for the L-enantiomer, due to the higher atomic number of selenium compared to sulfur.

[2]

Quantitative Physicochemical Data
The following table summarizes key quantitative data regarding the structure and spectroscopic

properties of L-selenocystine.

Property Value Reference(s)

Molecular Formula C₆H₁₂N₂O₄Se₂ [1][4]

Molecular Weight 334.11 g/mol [4]

Se-Se Bond Length 2.321 Å [1]

C-Se-Se-C Torsion Angle
Approximately -90° (in the

minimum energy structure)
[5][6]

77Se NMR Isotropic Shift

(δiso)
238.1 ppm [7]

77Se NMR Chemical Shift

Tensor (δ)

δ₁₁ = 482.5 ppmδ₂₂ = 350.5

ppmδ₃₃ = -119.0 ppm
[7]
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Synthesis of L-Selenocystine
A common method for synthesizing L-selenocystine proceeds from L-serine. The protocol

involves three main steps.[8]

Step 1: Chlorination of L-serine to 3-chloro-L-alanine hydrochloride

Suspend L-serine hydrochloride in a suitable solvent.

Add a chlorinating agent, such as thionyl chloride, to the suspension.

Heat the reaction mixture under reflux until the reaction is complete, as monitored by an

appropriate method (e.g., TLC).

Cool the mixture and crystallize the product, 3-chloro-L-alanine hydrochloride.

Filter and dry the resulting crystals.

Step 2: Selenation to form L-Selenocystine

Prepare a solution of a selenium source, such as sodium diselenide (Na₂Se₂), which can be

generated in situ by reducing elemental selenium with a reducing agent like sodium

borohydride.[9]

Under alkaline conditions, react the 3-chloro-L-alanine hydrochloride from Step 1 with the

selenium source solution.

Control the reaction temperature, as it significantly impacts the yield and purity of the

product.[8]

After the reaction is complete, adjust the pH to precipitate L-selenocystine.

Isolate the crude product by filtration.

Step 3: Purification

Recrystallize the crude L-selenocystine from a suitable solvent system (e.g., water/ethanol)

to obtain the purified product.
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Characterize the final product using techniques such as NMR, mass spectrometry, and

elemental analysis.

Characterization by Solid-State 77Se NMR Spectroscopy
Solid-state 77Se NMR is a powerful technique for probing the local electronic environment of

the selenium atoms in selenocystine.[7]

Methodology:

Sample Preparation: Pack the crystalline L-selenocystine powder into a solid-state NMR

rotor.

Instrumentation: Use a solid-state NMR spectrometer equipped with a probe for 77Se

detection.

Experimental Conditions:

Technique: ¹H-⁷⁷Se Cross-Polarization/Magic Angle Spinning (CP/MAS).

Magnetic Field Strength: e.g., 11.75 T.[5]

Spinning Speed: Acquire spectra at various spinning speeds (e.g., 1.5 to 10 kHz) to

identify the isotropic chemical shift and spinning sidebands.[7]

Temperature: Maintain a constant sample temperature (e.g., 261 K) to minimize thermal

effects on the chemical shift.[5][7]

Data Analysis:

Identify the isotropic chemical shift (δiso) from the center of the spinning sideband pattern.

Simulate the sideband pattern to extract the principal components of the chemical shift

tensor (δ₁₁, δ₂₂, δ₃₃).[7]

Characterization by X-ray Crystallography

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1681614?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4581879/
https://www.benchchem.com/product/b1681614?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jp510857s
https://pmc.ncbi.nlm.nih.gov/articles/PMC4581879/
https://pubs.acs.org/doi/10.1021/jp510857s
https://pmc.ncbi.nlm.nih.gov/articles/PMC4581879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4581879/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While the crystal structure of L-selenocystine itself has not been reported, the structure of its

dihydrochloride salt has been determined, providing precise bond length and angle information.

[10]

Methodology:

Crystallization: Grow single crystals of seleno-L-cystine dihydrochloride suitable for X-ray

diffraction. This is typically achieved by slow evaporation of a solvent from a solution of the

compound in hydrochloric acid.

Data Collection:

Mount a suitable single crystal on a goniometer.

Use an X-ray diffractometer with a specific X-ray source (e.g., Mo Kα radiation).

Collect diffraction data at a controlled temperature (e.g., 150 K) to reduce thermal motion.

Structure Solution and Refinement:

Process the collected diffraction data (integration and scaling).

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data to determine atomic

coordinates, bond lengths, bond angles, and torsion angles.[10]

Metabolic and Signaling Pathways
Selenocystine plays a crucial role in selenium metabolism. It is the oxidized, stable form of

selenocysteine. In cells, it is readily reduced to two molecules of selenocysteine, which can

then be incorporated into selenoproteins. These proteins, such as glutathione peroxidases and

thioredoxin reductases, are vital for antioxidant defense and redox signaling.[11][12][13]

The following diagram illustrates the central position of the selenocystine/selenocysteine

redox couple in the broader context of selenoamino acid metabolism.
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Metabolic pathway of selenoamino acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Selenocystine - Wikipedia [en.wikipedia.org]

2. Selenocysteine - Wikipedia [en.wikipedia.org]

3. Human Metabolome Database: Showing metabocard for Selenocystine (HMDB0004122)
[hmdb.ca]

4. Selenocystine | C6H12N2O4Se2 | CID 207306 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. researchwith.stevens.edu [researchwith.stevens.edu]

7. 77Se Chemical Shift Tensor of L-selenocystine: Experimental NMR Measurements and
Quantum Chemical Investigations of Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]

8. CN105294528A - Preparation method for L-selenocysteine - Google Patents
[patents.google.com]

9. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE
LIGATION - PMC [pmc.ncbi.nlm.nih.gov]

10. Crystal structure of seleno-l-cystine dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

11. Facile synthesis of stable selenocystine peptides and their solution state NMR studies -
Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

12. Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid
Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]

13. Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid
Tumor Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of Selenocystine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681614#chemical-structure-and-stereochemistry-of-
selenocystine]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1681614?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Selenocystine
https://en.wikipedia.org/wiki/Selenocysteine
https://www.hmdb.ca/metabolites/HMDB0004122
https://www.hmdb.ca/metabolites/HMDB0004122
https://pubchem.ncbi.nlm.nih.gov/compound/Selenocystine
https://pubs.acs.org/doi/10.1021/jp510857s
https://researchwith.stevens.edu/en/publications/sup77supse-chemical-shift-tensor-of-l-selenocystine-experimental-/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4581879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4581879/
https://patents.google.com/patent/CN105294528A/en
https://patents.google.com/patent/CN105294528A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC3683319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3683319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4459342/
https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01910c/unauth
https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01910c/unauth
https://pmc.ncbi.nlm.nih.gov/articles/PMC9687593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9687593/
https://pubmed.ncbi.nlm.nih.gov/36358931/
https://pubmed.ncbi.nlm.nih.gov/36358931/
https://www.benchchem.com/product/b1681614#chemical-structure-and-stereochemistry-of-selenocystine
https://www.benchchem.com/product/b1681614#chemical-structure-and-stereochemistry-of-selenocystine
https://www.benchchem.com/product/b1681614#chemical-structure-and-stereochemistry-of-selenocystine
https://www.benchchem.com/product/b1681614#chemical-structure-and-stereochemistry-of-selenocystine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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